7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
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Overview
Description
The compound “7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” is a derivative of 2,6-diazaspiro[3.4]octan-7-one . It is related to a series of σ1R antagonists that were designed and developed based on the recently elucidated co-crystal structure of σ1R . These compounds have been reported to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .
Scientific Research Applications
Sigma-1 Receptor Antagonism
The compound 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has been identified as a potent sigma-1 receptor (σ1R) antagonist. This application is significant in the field of neuroscience and pharmacology, as σ1R is involved in several physiological and pathological processes, including pain, cancer, depression, and neurodegenerative diseases .
Enhancement of Antinociceptive Effects
As a σ1R antagonist, this compound has been shown to enhance the antinociceptive effects of opioids, which could be beneficial in improving pain management therapies .
Mechanism of Action
Target of Action
The primary target of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising drug target for pain management .
Mode of Action
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one acts as a σ1R antagonist . Antagonists of σ1R have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This compound, through its interaction with σ1R, can significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .
Biochemical Pathways
The exact biochemical pathways affected by 7-(2-Bromophenyl)-5,8-diazaspiro[3The antagonism of σ1r is known to influence several biochemical pathways related to pain perception and analgesic tolerance
Result of Action
The molecular and cellular effects of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one’s action primarily involve enhanced analgesic effects and prevention of analgesic tolerance . By acting as a σ1R antagonist, this compound can enhance the antinociceptive effect of morphine and prevent the development of morphine tolerance .
properties
IUPAC Name |
6-(2-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-5-2-1-4-8(9)10-11(16)15-12(14-10)6-3-7-12/h1-2,4-5,10,14H,3,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWALYYPONWEPGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229160 |
Source
|
Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1272755-95-9 |
Source
|
Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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